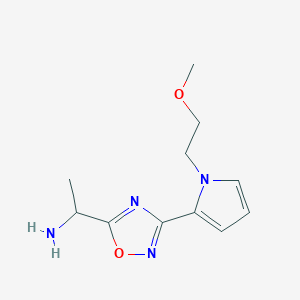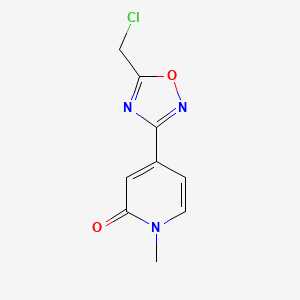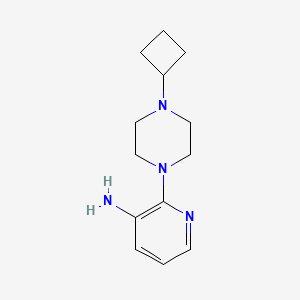![molecular formula C9H16N4O B1478779 5-(2-Azidoethyl)octahydrofuro[3,4-c]pyridine CAS No. 2097992-37-3](/img/structure/B1478779.png)
5-(2-Azidoethyl)octahydrofuro[3,4-c]pyridine
Übersicht
Beschreibung
5-(2-Azidoethyl)octahydrofuro[3,4-c]pyridine is a useful research compound. Its molecular formula is C9H16N4O and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
5-(2-Azidoethyl)octahydrofuro[3,4-c]pyridine derivatives have shown promise in antitumor activity. A study by Bykhovskaya et al. (2017) synthesized 3,5-bis(arylidene)piperidin-4-ones containing the 2-azidoethyl group. These compounds exhibited high cytotoxicity towards various human tumor cell lines, indicating potential as antitumor agents (Bykhovskaya et al., 2017).
Synthesis and Derivatives
Krutošíková and Sleziak (1996) reported the synthesis of 2-arylfuro[3,2-c]pyridines, which are closely related to this compound. Their work focused on converting 3-(5-Aryl-2-furyl)propenoic acids to acid azides and then to 2-arylfuro[3,2-c]pyridine-4(5H)-ones (Krutošíková & Sleziak, 1996).
Antimicrobial Evaluation
Elgemeie et al. (2017) described the synthesis of novel 5-benzoyl-N-substituted-amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, closely related to this compound. These compounds were screened for antibacterial and antifungal activity, showing significant potential in antimicrobial applications (Elgemeie et al., 2017).
Application in Medicinal and Pharmaceutical Industries
Parmar et al. (2023) highlighted the importance of 5H-pyrano[2,3-d]pyrimidine scaffolds, derived from compounds like this compound, in the medicinal and pharmaceutical industries. Their review covers synthetic pathways and applications of these compounds, emphasizing their role in drug development (Parmar et al., 2023).
Synthesis of Novel Energetic Materials
Ma et al. (2018) explored the synthesis of a pyridine-based energetic material, showcasing the potential of pyridine derivatives, such as this compound, in the field of materials science. They synthesized a tricyclic pyridine-based material with high density and good detonation properties (Ma et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-azidoethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c10-12-11-2-4-13-3-1-8-6-14-7-9(8)5-13/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHCKPWTOQOFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1COC2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


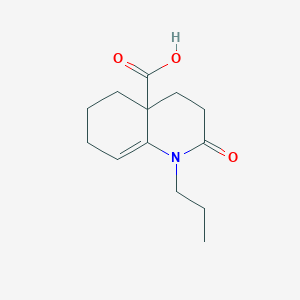
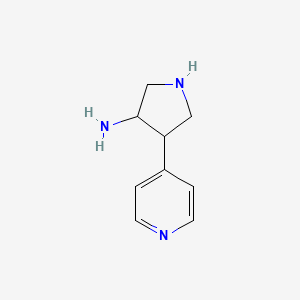
![(4-(2-Methoxyethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1478699.png)
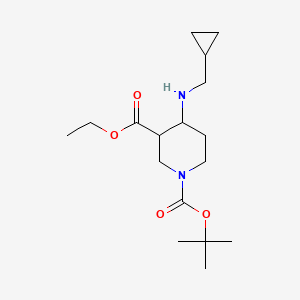
![2-Propyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1478701.png)




